molecular formula C5H9NO2S B8808630 Methyl 1,3-thiazolidine-2-carboxylate

Methyl 1,3-thiazolidine-2-carboxylate

Cat. No.: B8808630
M. Wt: 147.20 g/mol
InChI Key: IEYXUDKJVHYWOM-UHFFFAOYSA-N
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Description

Methyl 1,3-thiazolidine-2-carboxylate (IUPAC name: this compound) is a heterocyclic compound featuring a five-membered thiazolidine ring fused with a methyl ester group. Its molecular formula is C₅H₉NO₂S, and it is often encountered as a hydrochloride salt (PubChem CID: 2737507) with a melting point of ~158°C (decomposition) and 98% purity . The compound is synthesized via cyclization reactions involving thiourea derivatives or 1,3-dihydroxyethanolamine precursors, as evidenced by studies on related thiazolidines .

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

methyl 1,3-thiazolidine-2-carboxylate

InChI

InChI=1S/C5H9NO2S/c1-8-5(7)4-6-2-3-9-4/h4,6H,2-3H2,1H3

InChI Key

IEYXUDKJVHYWOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1NCCS1

Origin of Product

United States

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazolidine derivatives, including methyl 1,3-thiazolidine-2-carboxylate. For instance, a systematic study led to the development of Mycosidine, a novel topical antifungal drug derived from thiazolidine compounds. The compound demonstrated effective antifungal activity against Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 15.6 mg/L .

Case Study: Mycosidine

  • Mechanism of Action : Mycosidine disrupts cell wall integrity and impairs cell cycle progression in fungal cells, indicating its potential as an effective antifungal agent.
  • Cellular Response : The treatment resulted in specific protein level changes in treated fungal cells, suggesting a targeted response to the drug .

Antimicrobial Properties

Thiazolidine derivatives have shown promise as antimicrobial agents. Research indicates that modifications to the thiazolidine structure can enhance biological activity against various pathogens. A review highlighted the potential of thiazolidine derivatives as antimicrobial and antioxidant agents, emphasizing their role in combating bacterial infections .

Pharmacokinetics and Drug Design

The pharmacokinetic profiles of thiazolidine derivatives are essential for understanding their efficacy and safety as therapeutic agents. Studies have focused on synthesizing various derivatives to optimize their pharmacological properties. For example, modifications to the thiazolidine structure can alter absorption rates and bioavailability, making them more effective in clinical settings .

Pesticide Development

Thiazolidine compounds are integral to developing new pesticides due to their biological activity. The introduction of thiazolidine groups into pesticide formulations has been shown to enhance their effectiveness against pests while potentially reducing toxicity to non-target organisms .

Case Study: Thiacloprid

  • Thiacloprid is a chloronicotinyl insecticide that incorporates thiazolidine structures, demonstrating significant insecticidal activity against various pests .

Synthesis Route Overview

MethodDescriptionYield
Cyclization ReactionUtilizes 1,4-dithio-2,5-diol with acrylate reagents under mild conditionsHigh
EsterificationInvolves converting thiazolidine-2-carboxylic acid into its methyl esterModerate

These synthesis methods highlight the versatility and accessibility of this compound for research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl 2-Methyl-4,5,5-Triphenyl-1,3-Thiazolidine-2-Carboxylate (6b)
  • Molecular Formula: C₂₄H₂₃NO₂S
  • Yield : 64.5% (higher than analogues due to favorable steric/electronic effects)
  • Physical State : Pale yellow foam
  • Key Spectral Data :
    • ¹H-NMR signals at 1.98 ppm (methyl group) and 3.86 ppm (methoxy group) .
    • Aromatic protons between 6.75–7.46 ppm indicate triphenyl substitution .
Methyl 2,4,5,5-Tetraphenyl-1,3-Thiazolidine-2-Carboxylate (7a)
  • Molecular Formula: C₂₄H₂₁NO₂S
  • Yield : 24.6% (lower due to increased steric hindrance from tetraphenyl groups)
  • Physical State : Colorless foam
  • Key Spectral Data :
    • ¹H-NMR shows a broad singlet at 3.22 ppm (NH) and 5.74 ppm (H-C(4)) , with complex aromatic signals (16 protons) .
Methyl Spiro-Fluorene-Thiazolidine Carboxylate (6d)
  • Structure : Spiro[fluorene-thiazolidine] hybrid
  • Yield : 52.2% (moderate due to solvent effects: MeCN/toluene mixture)
Methyl 1,3-Thiazolidine-2-Carboxylate Hydrochloride
  • Molecular Weight : 183.66 g/mol
  • Decomposition Point : ~158°C
  • Solubility: Enhanced water solubility compared to non-salt forms, making it suitable for biological studies .

Spectral and Crystallographic Insights

  • ¹H-NMR : Methyl ester protons (~3.8–3.9 ppm) and NH signals (~3.2–4.1 ppm) are consistent across derivatives but vary in splitting patterns due to substituent-induced electronic environments .
  • Crystallography : X-ray data for compounds like 6c and 7c (CCDC-144850, 144851) confirm thiazolidine ring geometry and substituent orientation, critical for structure-activity studies .

Comparative Table of Key Properties

Compound Molecular Formula Yield (%) Physical State Notable Features
This compound HCl C₅H₉NO₂S·HCl Solid (decomp. ~158°C) High purity (98%), water-soluble salt
6b (Triphenyl derivative) C₂₄H₂₃NO₂S 64.5 Pale yellow foam High yield, distinct aromatic NMR
7a (Tetraphenyl derivative) C₂₄H₂₁NO₂S 24.6 Colorless foam Complex aromatic signals, low yield
6d (Spiro-fluorene derivative) 52.2 Conformationally rigid, solvent-dependent synthesis

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